1-(2-Aminopyrimidin-4-yl)ethanone 1-(2-Aminopyrimidin-4-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 106157-82-8
VCID: VC20780104
InChI: InChI=1S/C6H7N3O/c1-4(10)5-2-3-8-6(7)9-5/h2-3H,1H3,(H2,7,8,9)
SMILES: CC(=O)C1=NC(=NC=C1)N
Molecular Formula: C6H7N3O
Molecular Weight: 137.14 g/mol

1-(2-Aminopyrimidin-4-yl)ethanone

CAS No.: 106157-82-8

Cat. No.: VC20780104

Molecular Formula: C6H7N3O

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Aminopyrimidin-4-yl)ethanone - 106157-82-8

Specification

CAS No. 106157-82-8
Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
IUPAC Name 1-(2-aminopyrimidin-4-yl)ethanone
Standard InChI InChI=1S/C6H7N3O/c1-4(10)5-2-3-8-6(7)9-5/h2-3H,1H3,(H2,7,8,9)
Standard InChI Key XDKSEDDZHXZRKQ-UHFFFAOYSA-N
SMILES CC(=O)C1=NC(=NC=C1)N
Canonical SMILES CC(=O)C1=NC(=NC=C1)N

Introduction

Chemical Structure and Properties

1-(2-Aminopyrimidin-4-yl)ethanone consists of a pyrimidine ring system with specific functional group substitutions. The 2-position of the pyrimidine ring features an amino group (NH₂), while the 4-position is substituted with an ethanone (acetyl) group.

Molecular Identifiers

The compound is characterized by the following molecular parameters:

PropertyValue
Molecular FormulaC₆H₇N₃O
Molecular WeightApproximately 137.14 g/mol
PubChem CID (Parent Compound)13582270
IUPAC Name1-(2-aminopyrimidin-4-yl)ethanone

Structural Characteristics

The structure features a planar pyrimidine ring with nitrogen atoms at positions 1 and 3, creating a heterocyclic aromatic system. The amino group at position 2 contributes to hydrogen bonding capabilities, while the ethanone group at position 4 provides a reactive carbonyl functionality. This combination of structural features gives the compound distinct chemical properties and reactivity patterns .

Physical and Chemical Properties

Based on its structural characteristics, 1-(2-Aminopyrimidin-4-yl)ethanone is expected to exhibit the following properties:

PropertyDescription
Physical StateTypically a crystalline solid at room temperature
SolubilityModerate solubility in polar organic solvents; limited solubility in water
StabilityRelatively stable under standard conditions
ReactivityReactive at both the amino group and the carbonyl functionality

Structural Derivatives and Related Compounds

Common Derivatives

One significant derivative of this compound is its hydrobromide salt form, 1-(2-Aminopyrimidin-4-yl)ethanone hydrobromide, which has been documented in chemical databases. This salt form has the molecular formula C₆H₈BrN₃O and a molecular weight of 218.05 g/mol .

Chemical Identifiers for Derivatives

The hydrobromide derivative can be identified by the following parameters:

IdentifierValue
CAS Number106157-95-3
InChIInChI=1S/C6H7N3O.BrH/c1-4(10)5-2-3-8-6(7)9-5;/h2-3H,1H3,(H2,7,8,9);1H
InChIKeyOFKSZKNVIRHWJH-UHFFFAOYSA-N
SMILESCC(=O)C1=NC(=NC=C1)N.Br

These identifiers allow for precise database searches and structural verification in research contexts .

Synthetic Approaches

General Synthesis Methods

The synthesis of 1-(2-Aminopyrimidin-4-yl)ethanone typically involves selective functionalization of the pyrimidine ring. Common synthetic routes may include:

  • Acylation of 2-aminopyrimidine derivatives at the 4-position

  • Cyclization reactions involving amidine intermediates

  • Selective oxidation of appropriate precursors

Purification and Characterization

After synthesis, purification methods typically include recrystallization from appropriate solvents or column chromatography. Characterization is commonly performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy to identify the carbonyl and amino functional groups

  • Mass spectrometry for molecular weight confirmation

  • Elemental analysis for compositional verification

Chemical Reactivity Profile

Functional Group Reactivity

The compound features two primary reactive sites:

  • The amino group at the 2-position can participate in:

    • Nucleophilic substitution reactions

    • Diazotization reactions

    • Amide formation

  • The carbonyl group at the 4-position can undergo:

    • Nucleophilic addition reactions

    • Reduction to alcohols

    • Condensation reactions with nucleophiles

Resonance Effects

The electron-rich pyrimidine ring with its nitrogen atoms influences the reactivity of both the amino and carbonyl groups through resonance effects. The amino group can donate electron density into the ring system, while the carbonyl group can withdraw electron density, creating a push-pull electronic system that affects reactivity patterns.

Applications in Scientific Research

Medicinal Chemistry Applications

In medicinal chemistry, 1-(2-Aminopyrimidin-4-yl)ethanone serves as a valuable scaffold for drug development due to its heterocyclic structure. Pyrimidine derivatives have been extensively studied for their biological activities, and the specific substitution pattern in this compound provides opportunities for further functionalization.

Therapeutic AreaPotential Mechanism
Anticancer agentsKinase inhibition or DNA intercalation
Antimicrobial compoundsInterference with microbial enzymes
Anti-inflammatory agentsModulation of inflammatory pathways
Central nervous system drugsInteraction with neurotransmitter systems

Structure-Activity Relationships

Key Structural Features

The biological activity of 1-(2-Aminopyrimidin-4-yl)ethanone and its derivatives is likely influenced by:

Comparative Analysis

When compared to similar compounds, the specific arrangement of functional groups in 1-(2-Aminopyrimidin-4-yl)ethanone provides a unique electronic and steric profile that may confer distinct biological properties. The amino group at position 2 can act as a hydrogen bond donor, while the carbonyl group at position 4 can serve as a hydrogen bond acceptor, potentially enabling interactions with biological targets.

Spectroscopic Characteristics

Spectroscopic MethodExpected Key Features
¹H NMRSignals for methyl protons (δ ~2.5-2.8 ppm), aromatic protons (δ ~6.5-8.5 ppm), and amino protons (δ ~5.0-7.0 ppm)
¹³C NMRCarbonyl carbon signal (δ ~195-200 ppm), aromatic carbon signals (δ ~100-165 ppm), and methyl carbon signal (δ ~25-30 ppm)
IR SpectroscopyN-H stretching bands (~3300-3500 cm⁻¹), C=O stretching band (~1650-1700 cm⁻¹), and aromatic C=N, C=C stretching bands (~1400-1600 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 137, with fragmentation patterns involving loss of the acetyl group or cleavage of the pyrimidine ring

Biological Activity and Mechanisms

Structure-Based Drug Design Implications

The compound's structural features make it a valuable starting point for structure-based drug design efforts. Modifications at either the amino or carbonyl functionalities can tune selectivity and potency for specific biological targets.

Research and Development Directions

Current Research Gaps

Despite the potential utility of 1-(2-Aminopyrimidin-4-yl)ethanone, several research gaps exist:

  • Limited comprehensive studies on its biological activity spectrum

  • Incomplete understanding of structure-activity relationships

  • Need for optimized synthetic routes to enable large-scale production

  • Lack of detailed mechanistic studies regarding its interactions with biological systems

Future Research Directions

Future research efforts could focus on:

  • Developing more efficient and scalable synthetic methods

  • Exploring broader biological application areas

  • Conducting detailed structure-activity relationship studies

  • Investigating potential synergistic effects with other bioactive compounds

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